molecular formula C15H13N5O4 B11696594 (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene

(1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene

Cat. No.: B11696594
M. Wt: 327.29 g/mol
InChI Key: PGCFNECNLYGTIT-UHFFFAOYSA-N
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Description

(1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene: is an organic compound belonging to the class of triazene derivatives. Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents. This compound features two nitrophenyl groups and a prop-2-en-1-yl group attached to a triazene core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene typically involves the reaction of 3-nitroaniline with an appropriate alkylating agent under controlled conditions. One common method includes the following steps:

    Diazotization: 3-nitroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with an alkylating agent such as prop-2-en-1-ylamine to form the triazene derivative.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often incorporating automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

(1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazene core can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 3-aminophenyl derivatives.

    Substitution: Formation of new triazene derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential antineoplastic properties. Triazene derivatives are known to exhibit cytotoxic effects on cancer cells, and this compound is investigated for its ability to induce apoptosis in tumor cells.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene involves its interaction with cellular components, leading to cytotoxic effects. The nitrophenyl groups are believed to generate reactive oxygen species (ROS) upon metabolic activation, causing oxidative stress and damage to cellular macromolecules. This results in the induction of apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1,3-bis(4-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene
  • (1E)-1,3-bis(3-nitrophenyl)-3-(but-2-en-1-yl)triaz-1-ene
  • (1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-2-ene

Uniqueness

(1E)-1,3-bis(3-nitrophenyl)-3-(prop-2-en-1-yl)triaz-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13N5O4

Molecular Weight

327.29 g/mol

IUPAC Name

3-nitro-N-[(3-nitrophenyl)diazenyl]-N-prop-2-enylaniline

InChI

InChI=1S/C15H13N5O4/c1-2-9-18(13-6-4-8-15(11-13)20(23)24)17-16-12-5-3-7-14(10-12)19(21)22/h2-8,10-11H,1,9H2

InChI Key

PGCFNECNLYGTIT-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=CC(=CC=C1)[N+](=O)[O-])N=NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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